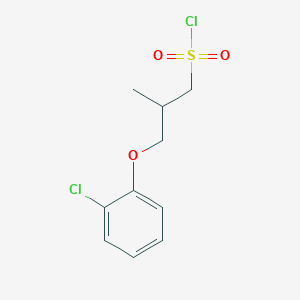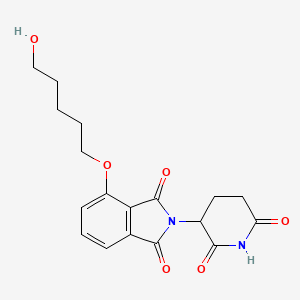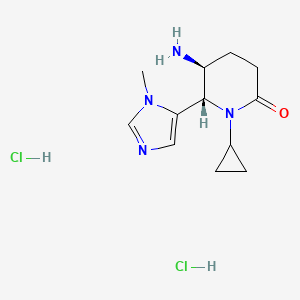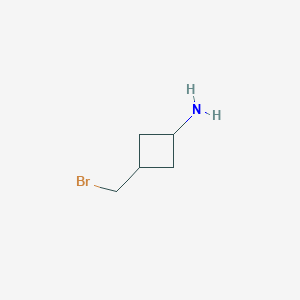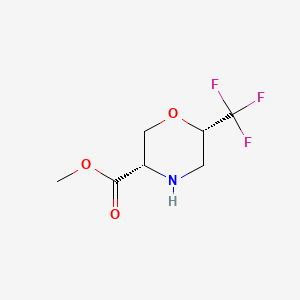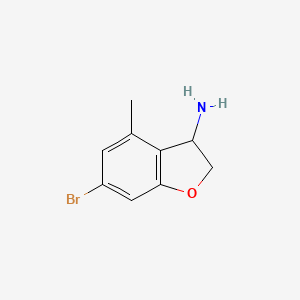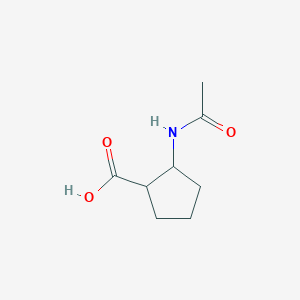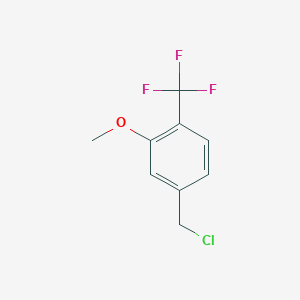
Potassium trifluoro(3-morpholinopropyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-morpholinopropyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(3-morpholinopropyl)borate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(3-morpholinopropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-morpholinopropyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(3-morpholinopropyl)borate involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which is generated under basic conditions .
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium trifluoro(3-morpholinopropyl)borate is unique due to its morpholinopropyl group, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. While compounds like potassium phenyltrifluoroborate and potassium methyltrifluoroborate are commonly used in cross-coupling reactions, the morpholinopropyl group in this compound offers additional functionalization possibilities, making it a versatile reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H14BF3KNO |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
potassium;trifluoro(3-morpholin-4-ylpropyl)boranuide |
InChI |
InChI=1S/C7H14BF3NO.K/c9-8(10,11)2-1-3-12-4-6-13-7-5-12;/h1-7H2;/q-1;+1 |
Clave InChI |
LBZOMZULSWBPOF-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCN1CCOCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
